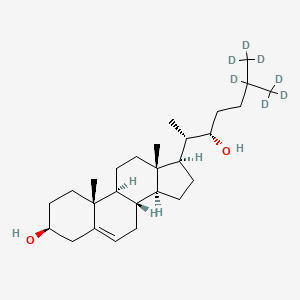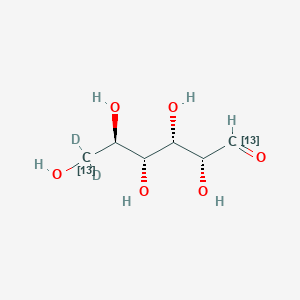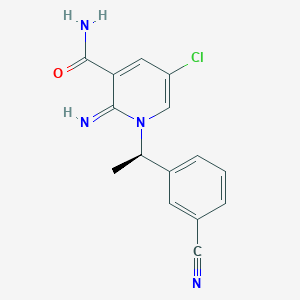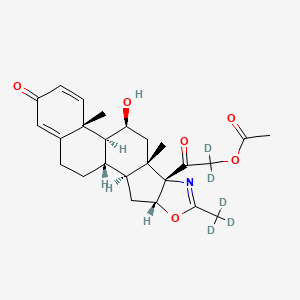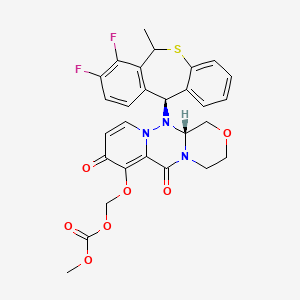
L-Citrulline-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Citrulline-13C is a stable isotope-labeled version of L-Citrulline, an amino acid that is not incorporated into proteins but plays a significant role in the urea cycle and nitric oxide production. The “13C” label indicates that the carbon atoms in the molecule are the carbon-13 isotope, which is useful for tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline . This method is environmentally friendly and suitable for industrial production.
Industrial Production Methods
Industrial production of L-Citrulline often involves microbial fermentation. For example, a strain of bacteria can be cultivated in a medium containing glucose, dipotassium hydrogen phosphate, potassium dihydrogen phosphate, urea, manganese sulfate, ferrous sulfate, biotin, vitamin B1, arginine, magnesium sulfate, and potassium hydroxide. The fermentation process is carried out at 30°C with shaking, followed by crystallization and purification steps to obtain high-purity L-Citrulline .
Análisis De Reacciones Químicas
Types of Reactions
L-Citrulline undergoes various biochemical reactions, including:
Hydrolysis: Conversion of L-arginine to L-Citrulline and nitric oxide by nitric oxide synthase.
Citrullination: Post-translational modification of proteins where arginine residues are converted to citrulline residues by peptidylarginine deiminases.
Common Reagents and Conditions
Nitric oxide synthase: Catalyzes the conversion of L-arginine to L-Citrulline and nitric oxide.
Peptidylarginine deiminases: Enzymes that convert arginine residues in proteins to citrulline residues.
Major Products Formed
Nitric oxide: A signaling molecule involved in various physiological processes.
Citrullinated proteins: Proteins with citrulline residues, which play roles in autoimmune diseases and other conditions.
Aplicaciones Científicas De Investigación
L-Citrulline-13C is widely used in scientific research due to its stable isotope label, which allows for precise tracing in metabolic studies. Some applications include:
Chemistry: Studying metabolic pathways and enzyme kinetics.
Biology: Investigating the role of citrulline in the urea cycle and nitric oxide production.
Industry: Used in the production of dietary supplements and functional foods.
Mecanismo De Acción
L-Citrulline is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide by nitric oxide synthase. Nitric oxide is a crucial signaling molecule that regulates vascular tone, blood flow, and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A precursor to L-Citrulline and nitric oxide.
L-Ornithine: An intermediate in the urea cycle that can be converted to L-Citrulline.
Citrulline malate: A compound that combines L-Citrulline with malic acid, often used in dietary supplements.
Uniqueness
L-Citrulline-13C is unique due to its stable isotope label, which allows for detailed metabolic studies and tracing in various biological systems. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Propiedades
Fórmula molecular |
C6H13N3O3 |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(aminocarbonylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i6+1 |
Clave InChI |
RHGKLRLOHDJJDR-JGTYJTGKSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN[13C](=O)N |
SMILES canónico |
C(CC(C(=O)O)N)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


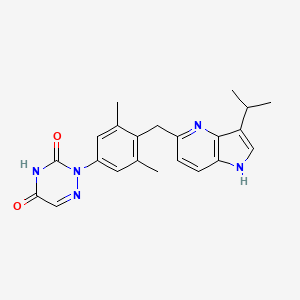
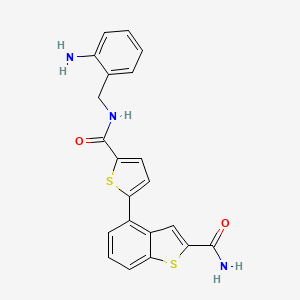
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

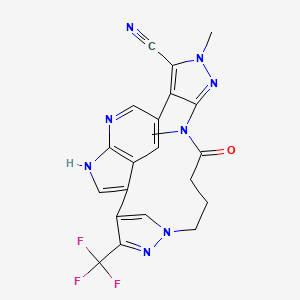
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
